2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride
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Overview
Description
2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . This compound is characterized by the presence of an amino group and a thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride typically involves the reaction of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid . Another method involves the reaction of 2-oxo-4-methylthiazole with concentrated ammonia solution at low temperatures to form the hydrochloride salt, followed by neutralization with sodium carbonate solution .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where water and thiourea are mixed and stirred, followed by the addition of chloropropanone. The reaction mixture is then refluxed, cooled, and neutralized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics in cancer cells . This disruption leads to cell cycle arrest and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methylthiazole
- N-(5-acetyl-4-methylthiazol-2-yl)arylamide
- Ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate
Uniqueness
Compared to similar compounds, 2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. Its ability to inhibit tubulin polymerization is particularly noteworthy, as this mechanism is not commonly observed in other thiazole derivatives .
Properties
IUPAC Name |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.ClH/c1-4-3-11-6(8-4)9-5(10)2-7;/h3H,2,7H2,1H3,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMAUSPKYVILQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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